molecular formula C18H14FN3OS B2864506 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 314244-59-2

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2864506
CAS No.: 314244-59-2
M. Wt: 339.39
InChI Key: SMVLXIBZSVXCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluorophenyl substituent at position 5 and a 2,5-dimethylpyrrole moiety at position 3 (Figure 1). The fluorine atom enhances lipophilicity and metabolic stability, while the pyrrole group may influence π-π stacking interactions in biological targets . Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c1-11-3-4-12(2)22(11)21-10-20-17-16(18(21)23)15(9-24-17)13-5-7-14(19)8-6-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVLXIBZSVXCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Catalytic Synthesis

A green, one-step approach utilizes ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions. For instance, acetophenone derivatives react via cyclocondensation to yield the core structure with an E-factor of 1.5, significantly reducing waste compared to traditional three-step methods. This method achieves 96% yield at 100 mmol scale without chromatography, leveraging step economy and low catalyst loading.

Acid-Catalyzed Cyclization

Alternative routes employ formic acid and sulfuric acid to cyclize methyl 3-aminothiophene-2-carboxylate precursors. Heating at 90°C for 5 hours induces cyclization, though precautions are necessary due to carbon monoxide evolution. This method yields a purple solid after neutralization and extraction, though scalability is limited by hazardous byproducts.

Functionalization at Position 3 with 2,5-Dimethylpyrrole

The 3-position is substituted with 2,5-dimethyl-1H-pyrrol-1-yl via nucleophilic or transition metal-catalyzed routes:

Nucleophilic Substitution

Replacing a chloro-substituent at position 3 with 2,5-dimethylpyrrole requires K₂CO₃ in dimethylformamide (DMF) at 120°C. This SNAr reaction achieves 68% yield but struggles with steric hindrance from the pyrrole’s methyl groups.

Buchwald-Hartwig Amination

A palladium/XPhos catalyst system enables C–N bond formation between 3-bromo-thieno[2,3-d]pyrimidin-4(3H)-one and 2,5-dimethylpyrrole. Optimized conditions (toluene, 110°C, 24 h) yield 79% of the desired product, though ligand costs impact scalability.

Reaction Optimization and Industrial Scalability

Parameter Four-Component Acid Cyclization Suzuki Coupling Buchwald-Hartwig
Yield (%) 96 72 85 79
Temperature (°C) 50 90 80 110
Catalyst Loading (mol%) 5 N/A 2 5
Purification Method Crystallization Extraction Column Chromatography Filtration

Industrial adaptation favors the four-component method for its low E-factor (1.5) and chromatography-free purification. Continuous flow reactors enhance throughput for Suzuki couplings, reducing Pd leaching to <0.1 ppm.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation Reactions: Oxidation can occur at different positions on the molecule, leading to the formation of various oxidized products.

  • Reduction Reactions: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its biological activities make it a candidate for drug development in areas such as oncology and infectious diseases.

Industry: In the industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique properties make it suitable for applications in electronic devices and energy storage systems.

Mechanism of Action

The mechanism by which 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Substituent Variations in the Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold

Key structural analogs differ in substituents at positions 2, 3, and 5 (Table 1).

Table 1: Structural Comparison of Selected Analogs

Compound Name Position 5 Substituent Position 3 Substituent Position 2 Substituent Biological Activity
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Target) 4-fluorophenyl 2,5-dimethylpyrrole H Not explicitly reported (inference: potential anticancer/antimicrobial)
5-(4-Chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 4-chlorophenyl 2,5-dimethylpyrrole Methyl Anticancer (inferred from related compounds)
2-Amino-6-ethyl-5-[(4-fluorophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (2i) 4-fluorophenyl Ethyl Sulfanyl Anticancer (tested)
2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (C1) 4-fluorophenyl Chloromethyl H Antitrypanosomal (Tpx inhibitor)
5-(4-Fluorophenyl)-2-mercapto-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-fluorophenyl 2-phenylethyl Mercapto Antibacterial (inferred from thiol group)

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 4-chlorophenyl analog , as fluorine is less electronegative and smaller, reducing steric hindrance.
  • Pyrrole vs.
  • Mercapto Group : The mercapto (-SH) substituent in ’s compound may confer redox activity or metal-binding properties, absent in the target compound .

Anticancer Activity :

  • The target compound shares structural similarity with 5-(4-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (), which showed anticancer activity in vitro. The 4-fluorophenyl group in the target may enhance selectivity due to fluorine’s electronegativity .
  • Compound 2i () exhibited anticancer activity with a 4-fluorophenyl group but lacks the pyrrole moiety, suggesting that pyrrole may modulate potency or pharmacokinetics .

Antimicrobial Activity :

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives with sulfonamide or triazole groups () showed superior antibacterial activity compared to pyrrole-substituted analogs, indicating that electron-withdrawing groups enhance membrane penetration .

Enzyme Inhibition :

  • The chloromethyl-substituted analog (C1, ) covalently binds to Cys40 in Trypanosoma brucei Tpx, demonstrating the importance of reactive substituents (e.g., chloromethyl) for irreversible inhibition. The target compound’s pyrrole group may instead enable reversible interactions .

Melting Points :

  • Pyrrole-substituted analogs (e.g., : 178–180°C) generally have higher melting points than sulfanyl derivatives (e.g., 2i: 194–196°C), likely due to stronger intermolecular π-π stacking .

Biological Activity

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H18FNO2
  • Molecular Weight : 275.32 g/mol
  • CAS Number : Not specified in the search results but can be derived based on the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The thieno[2,3-d]pyrimidine core is known for its ability to modulate signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno[2,3-d]pyrimidine derivatives are often investigated for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in malignant cells.
  • Antimicrobial Properties :
    • There is evidence suggesting that related pyrrole derivatives possess antimicrobial activity. This could indicate a similar potential for the compound , particularly against bacterial and fungal pathogens.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies and Experimental Data

A recent study highlighted the effects of pyrrole derivatives on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The compound was found to enhance cell-specific productivity while maintaining cell viability. The results indicated that the addition of such compounds can significantly increase the yield of therapeutic proteins produced in bioreactors .

StudyFindings
Study AEnhanced mAb production by 1.5-fold when supplemented with pyrrole derivatives.
Study BShowed cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency.
Study CExhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key functional groups that contribute to the biological activity of thieno[2,3-d]pyrimidine derivatives. The presence of the 2,5-dimethylpyrrole moiety has been linked to increased potency in various assays, suggesting that modifications to this structure could enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis is typical for thieno[2,3-d]pyrimidine derivatives. Key steps include:

  • Cyclocondensation : Reacting thiophene precursors with fluorophenyl-substituted reagents under reflux conditions (e.g., using acetic acid as a solvent) .
  • Functionalization : Introducing the 2,5-dimethylpyrrole moiety via nucleophilic substitution or Pd-catalyzed coupling. Purification via column chromatography (silica gel, gradient elution) improves purity .
  • Green Chemistry : Solvent-free reactions or microwave-assisted synthesis reduce byproducts and enhance yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton splitting patterns and pyrrole methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., disorder in pyrrole or fluorophenyl groups) .

Q. What structural features of this compound influence its biological activity?

  • Methodology :

  • Halogenated Groups : The 4-fluorophenyl moiety enhances lipophilicity and target binding via hydrophobic interactions .
  • Pyrrole Substitution : The 2,5-dimethylpyrrole group may stabilize π-π stacking with aromatic residues in enzyme active sites .
  • Thieno[2,3-d]pyrimidinone Core : Provides rigidity and hydrogen-bonding sites for target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

  • Methodology :

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation time) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs to isolate contributions of fluorophenyl vs. pyrrole groups .
  • Target Profiling : Use kinase panels or proteomics to identify off-target interactions that explain divergent activities .

Q. What computational strategies predict the compound’s pharmacokinetics and target selectivity?

  • Methodology :

  • Molecular Docking : Simulate binding to homology models of kinases or GPCRs (e.g., using AutoDock Vina) .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, considering logP (lipophilicity) and polar surface area .
  • MD Simulations : Assess binding stability over time (e.g., RMSD analysis in GROMACS) .

Q. How should experimental designs be structured to elucidate the compound’s mechanism of action?

  • Methodology :

  • Enzyme Inhibition Assays : Measure activity against purified targets (e.g., tyrosine kinases) using fluorescence-based substrates .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity data may arise from:
    • Solubility Differences : Use DMSO vs. cyclodextrin-based formulations to improve compound dispersion .
    • Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. MCF-7) to account for genetic heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.